molecular formula C21H28N2O3S B11113719 1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B11113719
M. Wt: 388.5 g/mol
InChI Key: JWYKKKRVYAJBJI-UHFFFAOYSA-N
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Description

1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a compound that belongs to the class of organic compounds known as phenylpiperazines. These compounds contain a piperazine ring bound to a phenyl group. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-methoxyphenylpiperazine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine
  • tert-Butyl 4-({[4-(but-2-yn-1-ylamino)phenyl]sulfonyl}methyl)-4-[(hydroxyamino)carbonyl]piperidine-1-carboxylate

Uniqueness

1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of both tert-butyl and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C21H28N2O3S/c1-21(2,3)17-5-11-20(12-6-17)27(24,25)23-15-13-22(14-16-23)18-7-9-19(26-4)10-8-18/h5-12H,13-16H2,1-4H3

InChI Key

JWYKKKRVYAJBJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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